Sodium 3-fluoropyruvate monohydrate
Overview
Description
Sodium 3-fluoropyruvate monohydrate: is a chemical compound derived from pyruvic acid, a key intermediate in cellular metabolism
Mechanism of Action
Target of Action
Sodium 3-fluoropyruvate monohydrate, also known as sodium 3-fluoro-2-oxopropanoate, is derived from pyruvic acid . Pyruvic acid is a key intermediate in cellular metabolism , suggesting that the compound’s primary targets could be enzymes involved in these metabolic pathways.
Biochemical Pathways
This compound is likely to affect pathways involving pyruvate metabolism, given its derivation from pyruvic acid . Pyruvate is a critical component in several biochemical pathways, including glycolysis and the citric acid cycle. Changes in these pathways could have significant downstream effects on cellular energy production and other metabolic processes.
Pharmacokinetics
As a sodium salt, it has improved solubility in water compared to the parent acid , which could potentially enhance its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions could influence the action, efficacy, and stability of this compound. Its improved solubility as a sodium salt suggests it may be more stable and effective in aqueous environments .
Biochemical Analysis
Biochemical Properties
The pyruvate dehydrogenase component (E1) of the pyruvate dehydrogenase complex catalyzes the decomposition of Sodium 3-fluoropyruvate monohydrate to CO2, fluoride anion, and acetate . Acetylthiamin pyrophosphate (acetyl-TPP) is an intermediate in this reaction .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been used as an inhibitor to inactivate pyruvate carboxylase, lactate dehydrogenase, and the pyruvate dehydrogenase complex .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the pyruvate dehydrogenase complex. The pyruvate dehydrogenase component (E1) of the complex catalyzes the decomposition of this compound to CO2, fluoride anion, and acetate .
Metabolic Pathways
This compound is involved in the metabolic pathway of the pyruvate dehydrogenase complex
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-fluoropyruvate monohydrate can be synthesized through the fluorination of pyruvic acid. The general procedure involves treating pyruvic acid with a fluorinating agent under controlled conditions. For example, one method involves the use of sodium fluoride in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-fluoropyruvate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 3-fluoropyruvate monohydrate is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms. Its role as a pyruvate analog allows researchers to investigate the effects of fluorinated compounds on cellular metabolism .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit certain enzymes. It is being explored for its use in developing new drugs and treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .
Comparison with Similar Compounds
Sodium pyruvate: A non-fluorinated analog used in similar applications.
Sodium 2-fluoropyruvate: Another fluorinated derivative with slightly different properties.
Sodium 3-chloropyruvate: A chlorinated analog with distinct reactivity and applications.
Uniqueness: Sodium 3-fluoropyruvate monohydrate stands out due to its fluorinated structure, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
sodium;3-fluoro-2-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3.Na/c4-1-2(5)3(6)7;/h1H2,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXRRCHQJDSEJI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)[O-])F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2FNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
433-48-7 (Parent) | |
Record name | Sodium 3-fluoropyruvate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60951842 | |
Record name | Sodium 3-fluoro-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-22-0 | |
Record name | Sodium 3-fluoropyruvate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-fluoro-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60951842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 3-fluoropyruvate monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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